5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
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Overview
Description
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid is the ketoaldonic acid derivative that is N-acetylneuraminic acid after formal dehydroxylation and subsequent removal of C-8 and C-9. It derives from a N-acetylneuraminic acid.
Scientific Research Applications
Inhibitory Activity Against Sialidase from Influenza Virus
5-Acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid and its derivatives have shown significant inhibitory activity against sialidase from the Influenza virus. One compound, in particular, demonstrated considerable effectiveness, highlighting the potential of these compounds in antiviral applications (Driguez, Barrère, Quash, & Doutheau, 1994).
Synthesis of Shorter Carbon-Chain Analogs of N-Acetylneuraminic Acid
Research has been conducted on the synthesis of various derivatives and analogs of 5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid, which are shorter carbon-chain analogs of N-acetylneuraminic acid. These compounds have potential applications in the study of complex carbohydrates and their roles in biological systems (Hasegawa, Ito, Ishida, & Kiso, 1989).
Labeling of Cell Surface Sialoglycoproteins
This compound has been utilized in the selective radioactive labeling of cell surface sialoglycoproteins. By inducing specific oxidative cleavage of sialic acids and subsequent reduction, it enables the study of cell surface sialic acid-containing glycoproteins, which is crucial in understanding cellular interactions and functions (Gahmberg & Andersson, 1977).
Role in Biosynthesis of Sialic Acid
The compound is also relevant in the biosynthesis of sialic acid, a key element in cell–cell interaction. It appears as a derivative in the systematic naming of sialic acid, indicating its importance in the study of glycoconjugates and their role in biological systems (Kim, 2020).
Cytotoxic Activity
In addition, some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity, specifically against leukemia cells. This research could lead to potential therapeutic applications in cancer treatment (Hadfield, Cunningham, & Sartorelli, 1979).
properties
Product Name |
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid |
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Molecular Formula |
C9H15NO7 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO7/c1-4(12)10-7-5(13)2-9(16,8(14)15)17-6(7)3-11/h5-7,11,13,16H,2-3H2,1H3,(H,10,12)(H,14,15)/t5-,6-,7+,9?/m0/s1 |
InChI Key |
VOYHUNWCVBZVQT-CRNPJGAVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1CO)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1CO)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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